Home > Products > Screening Compounds P19230 > 5beta-Dihydrotestosterone
5beta-Dihydrotestosterone - 571-22-2

5beta-Dihydrotestosterone

Catalog Number: EVT-428361
CAS Number: 571-22-2
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5beta-dihydrotestosterone is a 17beta-hydroxyandrostan-3-one that has beta- configuration at position 5. It is a metabolite of testosterone. It has a role as an androgen, a mouse metabolite, a vasodilator agent and a human metabolite. It is a 17beta-hydroxyandrostan-3-one and a 3-oxo-5beta-steroid.
A potent androgenic metabolite of TESTOSTERONE. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE.
Source and Classification

5beta-Dihydrotestosterone is primarily synthesized in the human body from testosterone via the enzyme 5-alpha reductase. It can also be found in various animal tissues and is involved in several biological pathways related to androgen metabolism. The compound belongs to the class of androgens, which are steroid hormones that promote the development of male traits.

Synthesis Analysis

The synthesis of 5beta-Dihydrotestosterone can be achieved through various methods, with enzymatic conversion being one of the most effective. A notable approach involves the use of 5beta-reductase, which catalyzes the reduction of testosterone to 5beta-Dihydrotestosterone.

Key Synthesis Methods:

  1. Enzymatic Reduction:
    • Utilizing NADPH as a hydride donor, this method introduces a bend at the steroid A/B ring junction, resulting in the formation of 5beta-Dihydrotestosterone from testosterone.
    • The reaction conditions typically require specific pH levels and temperatures to optimize enzyme activity.
  2. Chemical Synthesis:
    • Alternative synthetic routes have been developed that involve multiple steps starting from simpler steroid precursors like dehydroepiandrosterone or androstenedione.
    • These methods often include protection-deprotection strategies to manage functional groups during synthesis.
  3. High-Yield Procedures:
    • Recent advancements have led to high-yield synthesis protocols that improve efficiency and reduce by-products, making the process more suitable for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of 5beta-Dihydrotestosterone can be described by its chemical formula C19H30OC_{19}H_{30}O. It features a steroid backbone with four fused rings typical of steroid hormones.

Structural Characteristics:

  • Configuration: The compound has a unique beta configuration at position 5, which differentiates it from its alpha counterpart (5alpha-Dihydrotestosterone).
  • Functional Groups: It contains a hydroxyl group at position 17 and exhibits specific stereochemistry that enhances its binding affinity to androgen receptors.
  • 3D Structure: The three-dimensional conformation is crucial for its biological activity, influencing how it interacts with target proteins within cells .
Chemical Reactions Analysis

5beta-Dihydrotestosterone participates in various biochemical reactions, primarily involving its interactions with androgen receptors and metabolic pathways.

Key Reactions:

  1. Binding to Androgen Receptors:
    • Upon binding to androgen receptors, it initiates a cascade of gene expression changes that promote male characteristics.
  2. Metabolic Conversion:
    • It can be metabolized further into other biologically active compounds through hydroxylation or conjugation reactions.
  3. Inhibition Studies:
    • Research has shown that certain inhibitors targeting 5-alpha reductase can modulate levels of 5beta-Dihydrotestosterone, impacting conditions such as benign prostatic hyperplasia and androgenic alopecia .
Mechanism of Action

The mechanism of action of 5beta-Dihydrotestosterone primarily revolves around its role as an agonist at androgen receptors.

Detailed Mechanism:

  • Receptor Binding: Once synthesized or administered, 5beta-Dihydrotestosterone binds with high affinity to androgen receptors located in various tissues including prostate, skin, and hair follicles.
  • Gene Regulation: This binding activates transcription factors that regulate genes responsible for male phenotype development and maintenance.
  • Physiological Effects: The activation leads to increased protein synthesis associated with muscle growth, hair follicle development, and other androgenic effects .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 5beta-Dihydrotestosterone is essential for its application in research and medicine.

Key Properties:

  • Molecular Weight: Approximately 290.44 g/mol.
  • Solubility: It is lipophilic, showing solubility in organic solvents but limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for steroids .
Applications

5beta-Dihydrotestosterone has several scientific applications across various fields:

  1. Pharmaceuticals: Used in formulations aimed at treating conditions related to androgen deficiency or imbalance.
  2. Research: Serves as a critical compound in studies investigating androgen receptor signaling pathways and their implications in diseases such as prostate cancer and alopecia.
  3. Endocrinology: Plays an important role in understanding male reproductive health and disorders associated with androgen levels .
  4. Veterinary Medicine: Its effects on growth promotion in livestock are also being explored.
Introduction to 5β-Dihydrotestosterone (5β-DHT)

Definition and Structural Characterization of 5β-Dihydrotestosterone

5β-Dihydrotestosterone is defined as the 5β-reduced metabolite of testosterone, formed through the enzymatic reduction of the Δ⁴ double bond in testosterone's A-ring. This reduction yields a stereoisomer where the hydrogen atom at the C5 position adopts a β-orientation, resulting in a bent cis fusion of the A and B rings. The molecular formula is C₁₉H₃₀O₂, with a systematic IUPAC name of (1S,3aS,3bR,5aR,9aS,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-one [1] [8]. This structural configuration profoundly influences its three-dimensional conformation and biochemical behavior.

The enzyme responsible for 5β-Dihydrotestosterone biosynthesis is steroid 5β-reductase (aldo-keto reductase family 1 member D1, AKR1D1), which utilizes NADPH as a cofactor to catalyze an irreversible reduction. AKR1D1 demonstrates broad substrate specificity, acting on C19-C27 3-keto, Δ⁴-steroids including progesterone, androstenedione, and cortisol, though with reduced efficiency for 11β-hydroxylated corticosteroids [4] [8]. Human AKR1D1 is encoded by a gene spanning over 42 kilobases with nine exons, predominantly expressed in hepatic tissue where it facilitates bile acid synthesis. Northern blot analyses reveal three transcript variants (1.3 kb, 2.2 kb, 2.7 kb), with the 1.3 kb and 2.7 kb forms highly expressed in liver, and weaker expression in testis and colon [4].

Table 1: Structural and Biochemical Characteristics of 5β-Dihydrotestosterone

PropertyCharacteristic
Molecular FormulaC₁₉H₃₀O₂
Systematic Name(1S,3aS,3bR,5aR,9aS,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-one
EnzymeAldo-keto reductase family 1 member D1 (AKR1D1)
CofactorNADPH
Primary Tissue ExpressionLiver, testis, colon
Substrate PreferenceProgesterone > Androstenedione > Testosterone > 11β-hydroxycorticosteroids

The stereochemistry of 5β-Dihydrotestosterone fundamentally differentiates it from 5α-Dihydrotestosterone. The 90° angular bend created by the cis-fused A/B rings sterically hinders binding to the classical androgen receptor ligand-binding domain. Consequently, 5β-Dihydrotestosterone exhibits less than 5% of the receptor affinity of testosterone, classifying it as a very weak androgen [5] [8]. This structural feature underlies its divergent biological roles compared to the potent androgenicity of the planar 5α-Dihydrotestosterone isomer.

Historical Evolution of 5β-Dihydrotestosterone Research

The scientific investigation of 5β-Dihydrotestosterone traces back to foundational studies of steroid metabolism in the mid-20th century. Initial observations emerged in the 1950s when researchers discovered enzymatic steroid reduction pathways in rat liver homogenates. These studies identified the capacity of hepatic enzymes to irreversibly reduce the Δ⁴,⁵ bond of C19 and C21 steroids, yielding both 5α and 5β stereoisomers [2] [5]. By 1966, comparative metabolic studies across vertebrates demonstrated species-specific differences in 5β-reduction activity, with fish and amphibians exhibiting particularly high hepatic 5β-Dihydrotestosterone production compared to mammals [5].

A pivotal advancement occurred in 1984 when researchers documented the potent erythropoietic effects of 5β-Dihydrotestosterone in newts (Triturus cristatus carnifex). This study revealed that 5β-Dihydrotestosterone, but not its 5α-isomer, stimulated red blood cell production in both normal and anemic animals by enhancing δ-aminolevulinic acid synthase activity and heme biosynthesis—demonstrating an androgen receptor-independent physiological function [6]. This discovery expanded the biological significance of 5β-Dihydrotestosterone beyond metabolic inactivation.

The molecular era of 5β-Dihydrotestosterone research began with the purification of steroid 5β-reductase from rat liver cytosol in 1985 and culminated in the genomic characterization of human AKR1D1 in 2001 [4] [5]. This genomic analysis revealed the complex organization of the functional gene and identified an intronless pseudogene with 86% sequence homology but multiple premature stop codons. Expression studies in human embryonic kidney cells (HEK-293) definitively established substrate preferences: progesterone > androstenedione > 17α-hydroxyprogesterone > testosterone > cortisol [4].

Contemporary research has elucidated broader physiological roles, particularly in neurosteroid formation and bile acid synthesis. Studies in zebra finch telencephalon demonstrated the presence of 5β-reductase activity and its regulation during neural development, suggesting potential neuromodulatory functions through further metabolism to GABAergic neurosteroids [3]. The early 21st century also brought evolutionary insights, revealing that 5β-reductases and 5α-reductases evolved independently from distinct protein families despite catalyzing analogous reactions [5].

Comparative Analysis: 5β-Dihydrotestosterone vs. 5α-Dihydrotestosterone

5β-Dihydrotestosterone and 5α-Dihydrotestosterone represent stereoisomeric metabolites of testosterone with profoundly divergent biological activities rooted in their distinct structural configurations. The critical distinction resides in the orientation of hydrogen addition at carbon 5 during enzymatic reduction: 5β-Dihydrotestosterone possesses a β-oriented hydrogen, creating a cis fusion of the A/B rings with approximately 90° angular bend, while 5α-Dihydrotestosterone has an α-oriented hydrogen producing a trans fusion with planar ring geometry [5] [7] [8]. This seemingly minor stereochemical difference dramatically alters their molecular topography and functional interactions.

Table 2: Comparative Molecular and Functional Properties of Dihydrotestosterone Isomers

Property5β-Dihydrotestosterone5α-Dihydrotestosterone
A/B Ring Fusioncis-configuration (90° bend)trans-configuration (planar)
Androgen Receptor AffinityVery weak (<5% of testosterone)High (2-5× testosterone)
Primary Biosynthetic EnzymeAKR1D1 (5β-reductase)SRD5A1/2 (5α-reductase)
Tissue DistributionLiver, neural tissue, hematopoietic systemsProstate, genital skin, hair follicles
Biological SignificanceBile acid precursor, erythropoiesis, neurosteroid precursorGenital development, androgenicity, sebum production

The enzymes responsible for their formation belong to entirely distinct protein families with different evolutionary origins. 5α-Reductases (types 1-3) are membrane-bound enzymes utilizing NADPH to reduce testosterone with high catalytic efficiency (kcat ~0.3 min⁻¹), whereas 5β-reductase (AKR1D1) is a cytosolic aldo-keto reductase with broader steroid specificity but lower catalytic turnover for testosterone (kcat ~1.7 min⁻¹) [4] [5] [9]. These enzymatic differences underlie tissue-specific distribution: 5α-reductases dominate in androgen-responsive tissues like prostate and skin, while AKR1D1 predominates in liver and exhibits significant expression in neural tissues during development [3] [9].

Functionally, 5α-Dihydrotestosterone serves as the primary mediator of classical androgen actions due to its high affinity for the androgen receptor (approximately 10-fold greater than testosterone) and slow dissociation rate [2] [7]. It governs external genital differentiation, prostate growth, sebaceous gland activity, and androgen-dependent hair growth. Conversely, 5β-Dihydrotestosterone demonstrates negligible androgenicity but participates in essential physiological processes:

  • Hepatic Function: As an obligatory intermediate in bile acid biosynthesis, 5β-Dihydrotestosterone derivatives facilitate lipid emulsification and cholesterol elimination [4] [8].
  • Erythropoiesis: In amphibians and birds, 5β-Dihydrotestosterone directly stimulates erythropoietin-independent erythroid differentiation, enhancing heme synthesis and globin production—effects not observed with 5α-Dihydrotestosterone [6].
  • Neurosteroid Precursor: Rapid reduction by 3α-hydroxysteroid dehydrogenases converts 5β-Dihydrotestosterone to 3α,5β-tetrahydrotestosterone, a neurosteroid with GABAergic activity in avian and mammalian brains [3] [8].
  • Gene Regulation: 5β-reduced pregnanes serve as ligands for nuclear receptors like hPAR (pregnane-activated receptor), inducing cytochrome P450 3A expression involved in xenobiotic metabolism [4].

The clinical significance of these isomers further highlights their divergence. While 5α-Dihydrotestosterone drives pathologies like benign prostatic hyperplasia and androgenic alopecia (treated with 5α-reductase inhibitors), 5β-Dihydrotestosterone offers therapeutic potential as a "prostate-sparing androgen" due to its minimal androgen receptor activation. Pharmaceutical patents have proposed 5β-Dihydrotestosterone formulations for conditions requiring androgen benefits without prostate stimulation [10]. This functional dichotomy exemplifies how stereochemical variations in steroid metabolites produce biologically complementary rather than redundant activities within vertebrate physiology.

Properties

CAS Number

571-22-2

Product Name

5beta-Dihydrotestosterone

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

NVKAWKQGWWIWPM-MISPCMORSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Synonyms

17 beta Hydroxy 5 beta Androstan 3 One
17 beta-Hydroxy-5 beta-Androstan-3-One
17beta Hydroxy 5alpha Androstan 3 One
17beta-Hydroxy-5alpha-Androstan-3-One
5 alpha DHT
5 alpha Dihydrotestosterone
5 alpha-Dihydrotestosterone
5 beta Dihydrotestosterone
5 beta-Dihydrotestosterone
5-alpha Dihydrotestosterone
5-alpha-DHT
Anaprotin
Andractim
Androstanolone
beta-Hydroxy-5 beta-Androstan-3-One, 17
Dihydroepitestosterone
Dihydrotestosterone
Dihydrotestosterone, 5-alpha
Gelovit
Stanolone

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.